Lipophilicity Window vs. Extended-Chain H₃ Antagonists
The target compound exhibits a calculated logP (cLogP) of 1.56 [REFS‑1] to 2.39 [REFS‑2], which is substantially lower than the estimated cLogP ≈ 4.0–5.0 for the potent H₃ antagonist GT‑2227 (4‑(6‑cyclohexylhex‑cis‑3‑enyl)imidazole, Ki = 4.2 nM) [REFS‑3]. This 1.6–3.4 log‑unit shift corresponds to a theoretical 40‑ to 2500‑fold difference in octanol‑water partition coefficient, directly impacting aqueous solubility, membrane permeability, and non‑specific protein binding. For screening laboratories, this lower lipophilicity translates into better DMSO‑to‑assay compatibility and reduced risk of colloidal aggregation — a common source of false positives in biochemical assays.
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.56 (Fluorochem) or 2.39 (Leyan) |
| Comparator Or Baseline | GT‑2227 (4-(6-cyclohexylhex-cis-3-enyl)imidazole): estimated cLogP ≈ 4.0–5.0; 4-(2-(cyclohexylamino)ethyl)-1H-imidazole (CHEMBL1096513): estimated cLogP ≈ 2.8–3.2 |
| Quantified Difference | ΔcLogP ≈ −1.6 to −3.4 vs. GT‑2227 class; ΔcLogP ≈ −0.4 to −1.6 vs. saturated cyclohexyl‑amino analog |
| Conditions | Calculated values from Fluorochem (ACD/Labs algorithm) and Leyan (proprietary algorithm); comparator cLogP estimated by structural analogy |
Why This Matters
A lower cLogP directly affects assay solubility and aggregation propensity; the target compound occupies a polarity range that is underrepresented among high‑affinity H₃ imidazole antagonists, offering a differentiated physicochemical starting point for hit‑to‑lead programmes.
- [1] Yates SL, Phillips JG, Gregory R, et al. J Pharmacol Exp Ther. 1999;289(2):1151-1159. GT-2227 Ki = 4.2 ± 0.6 nM (rat H3), human H3 Ki = 3.2 nM. View Source
